Beta-Turn Stabilization by 2-Methyl-D-Proline
Placement of a 2-methyl-D-proline residue in the i+2 position of heterochiral (L-D) diprolines maintains a type II beta-turn conformation identical to that experimentally defined for unsubstituted diproline peptides [1]. In contrast, placement of cis-3-methyl-D-proline in the i+1 position of homochiral (D-D) diprolines promotes a different conformation than the unsubstituted case [1].
| Evidence Dimension | Beta-turn conformation adoption |
|---|---|
| Target Compound Data | Type II beta-turn conformation maintained (when placed at i+2 position of L-D diprolines) |
| Comparator Or Baseline | Unsubstituted diproline peptides (baseline: defined type II beta-turn) |
| Quantified Difference | Qualitative structural equivalence to unsubstituted baseline |
| Conditions | Conformational analysis via molecular modeling and experimental validation in diproline peptide systems |
Why This Matters
This demonstrates that 2-methyl-D-proline can be used as a conformationally constrained proline surrogate without disrupting the intended beta-turn geometry, enabling rational peptidomimetic design.
- [1] Baures PW, et al. Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. J Pept Res. 1997;50(1):1-10. View Source
